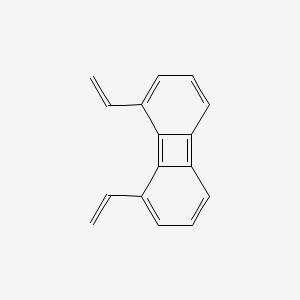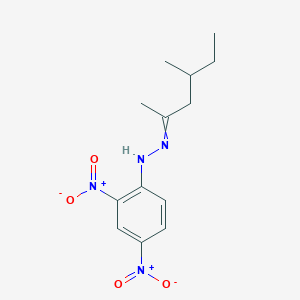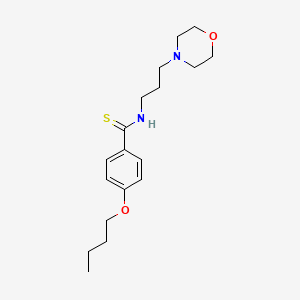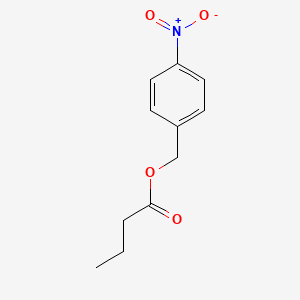
p-Nitrobenzyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrobenzyl butyrate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a butyrate ester. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzyl butyrate typically involves the esterification of p-nitrobenzyl alcohol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as esterases, has been explored to achieve more environmentally friendly and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: p-Nitrobenzyl butyrate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of p-nitrobenzyl alcohol and butyric acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Hydrolysis: p-Nitrobenzyl alcohol and butyric acid.
Reduction: p-Aminobenzyl butyrate.
Substitution: Various substituted benzyl butyrates depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Nitrobenzyl butyrate is used as a substrate in enzymatic studies to investigate the activity of esterases and lipases. It serves as a model compound to study the kinetics and mechanisms of ester hydrolysis.
Biology: In biological research, this compound is employed to study the metabolic pathways involving esterases. It is also used in the development of biosensors for detecting esterase activity in various biological samples.
Medicine: The compound is explored for its potential use in drug delivery systems. The ester bond in this compound can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals. It is also used as an intermediate in the production of agrochemicals and fragrances .
Mechanism of Action
The mechanism of action of p-Nitrobenzyl butyrate primarily involves the hydrolysis of the ester bond. This reaction is catalyzed by esterases, which facilitate the nucleophilic attack of water on the carbonyl carbon of the ester. The reaction proceeds through the formation of a tetrahedral intermediate, which subsequently breaks down to yield p-nitrobenzyl alcohol and butyric acid. The catalytic triad of serine, histidine, and aspartate/glutamate residues in the active site of the esterase plays a crucial role in this process .
Comparison with Similar Compounds
p-Nitrophenyl butyrate: Similar to p-Nitrobenzyl butyrate, this compound contains a nitro group attached to a phenyl ring and a butyrate ester. It is also used as a substrate in esterase studies.
p-Nitrobenzyl acetate: This compound has a nitrobenzyl group attached to an acetate ester. It undergoes similar hydrolysis reactions and is used in enzymatic assays.
p-Nitrobenzyl propionate: This ester contains a nitrobenzyl group attached to a propionate ester. It is used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of a nitro group, which imparts distinct reactivity and stability. Its applications in enzymatic studies and industrial processes highlight its versatility compared to other similar compounds .
Properties
CAS No. |
35300-54-0 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl butanoate |
InChI |
InChI=1S/C11H13NO4/c1-2-3-11(13)16-8-9-4-6-10(7-5-9)12(14)15/h4-7H,2-3,8H2,1H3 |
InChI Key |
BHLGNSYVXYRYCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


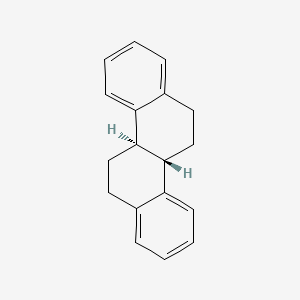
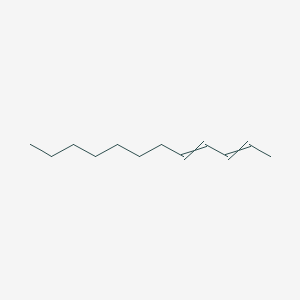
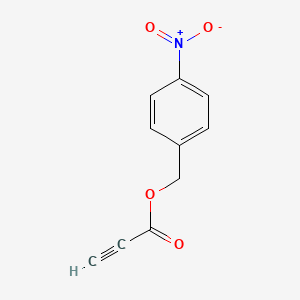
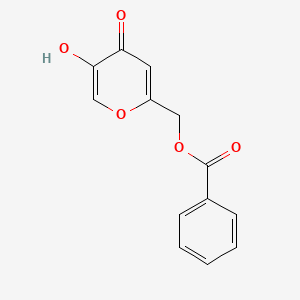
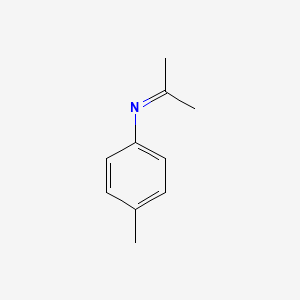
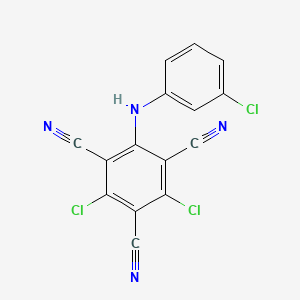
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
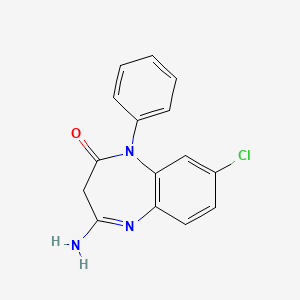

![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
